

# Technical Monograph: Glycidyl Octadecanoate-d35

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## Compound of Interest

Compound Name: Glycidyl Stearate-d35

CAS No.: 1246820-60-9

Cat. No.: B586962

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## Advanced Reference Standards in Food Safety Analytics Executive Summary

Glycidyl Octadecanoate-d35 (CAS: 1246820-60-9) is a high-purity, stable isotope-labeled internal standard (SIL-IS) critical for the accurate quantification of glycidyl esters (GEs) in edible oils and processed foods. As a deuterated analog of Glycidyl Stearate, it serves as a reference point in Isotope Dilution Mass Spectrometry (IDMS), correcting for matrix effects, extraction inefficiencies, and ionization suppression. This guide details its chemical nomenclature, physicochemical properties, and application in regulatory compliance workflows (e.g., AOCS Cd 29c-13).

## Chemical Identity & Synonyms

The accurate identification of Glycidyl Octadecanoate-d35 is paramount for regulatory reporting and database searching. The compound consists of a glycidyl group esterified to a fully deuterated stearic acid chain (

).

**Table 1: Chemical Nomenclature and Identifiers**

Category	Identifier / Synonym	Technical Context
Primary Name	Glycidyl Octadecanoate-d35	IUPAC-based common usage
CAS Number	1246820-60-9	Unique registry identifier
IUPAC Name	2,3-Epoxypropyl octadecanoate-d35	Official systematic nomenclature
Alt. Systematic	Octadecanoic acid-d35, 2- oxiranylmethyl ester	Acid-centric nomenclature
Common Name	Glycidyl Stearate-d35	Industrial/Trade usage
Hybrid Name	Stearic acid-d35 glycidyl ester	Mixed nomenclature
Registry ID	NSC 404228-d35	National Service Center number
Molecular Formula		Explicit isotopic composition
Molecular Weight	375.76 g/mol	Compared to 340.54 g/mol (unlabeled)

## Structural Characterization

Unlike Glycidyl Stearate-d5 (where the deuteration occurs on the glycidyl ring), Glycidyl Octadecanoate-d35 carries the isotopic label on the fatty acid tail.

- Label Position: Perdeuterated stearyl chain ( ).
- Mass Shift: +35 Da relative to the native analyte. This large mass difference eliminates isotopic overlap with the natural abundance M+2 or M+4 peaks of the analyte, ensuring zero cross-talk during MS quantitation.

## Technical Specifications & Stability

### Physicochemical Properties[1][2][3][4]

- Appearance: White to off-white crystalline solid.
- Solubility: Soluble in Chloroform, Ethyl Acetate, Methanol, and Toluene. Insoluble in water.
- Melting Point: ~50–55 °C (Similar to native Glycidyl Stearate).

## Stability and Handling (Self-Validating Protocol)

Glycidyl esters are reactive epoxides. They are susceptible to hydrolysis (ring opening) and transesterification.

- Storage: -20°C under inert gas (Argon/Nitrogen). Moisture causes hydrolysis to 3-MCPD or free glycerol.
- Solution Stability: Stock solutions in anhydrous acetonitrile or toluene are stable for 3 months at -20°C.
- Validation Step: Periodically inject the standard alone to check for the presence of mono-stearin-d35 (hydrolysis product), which indicates standard degradation.

## Application in Analytical Chemistry

The primary application of Glycidyl Octadecanoate-d35 is in the quantification of process contaminants in refined vegetable oils.

## The Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

In IDMS, the deuterated standard is added to the sample before any sample preparation. Because the d35-analog possesses nearly identical chemical properties to the target analyte (Glycidyl Stearate) but a distinct mass, it behaves identically during:

- Extraction: Compensates for recovery losses.
- Chromatography: Elutes at the same retention time (with a slight deuterium isotope effect shift, usually eluting slightly earlier).
- Ionization: Experiences the same matrix suppression/enhancement in the ion source.

## Experimental Protocol: Direct LC-MS/MS Analysis

This protocol avoids the complex derivatization steps of GC-MS methods (like AOCS Cd 29b-13) by analyzing the intact ester directly.

Reagents:

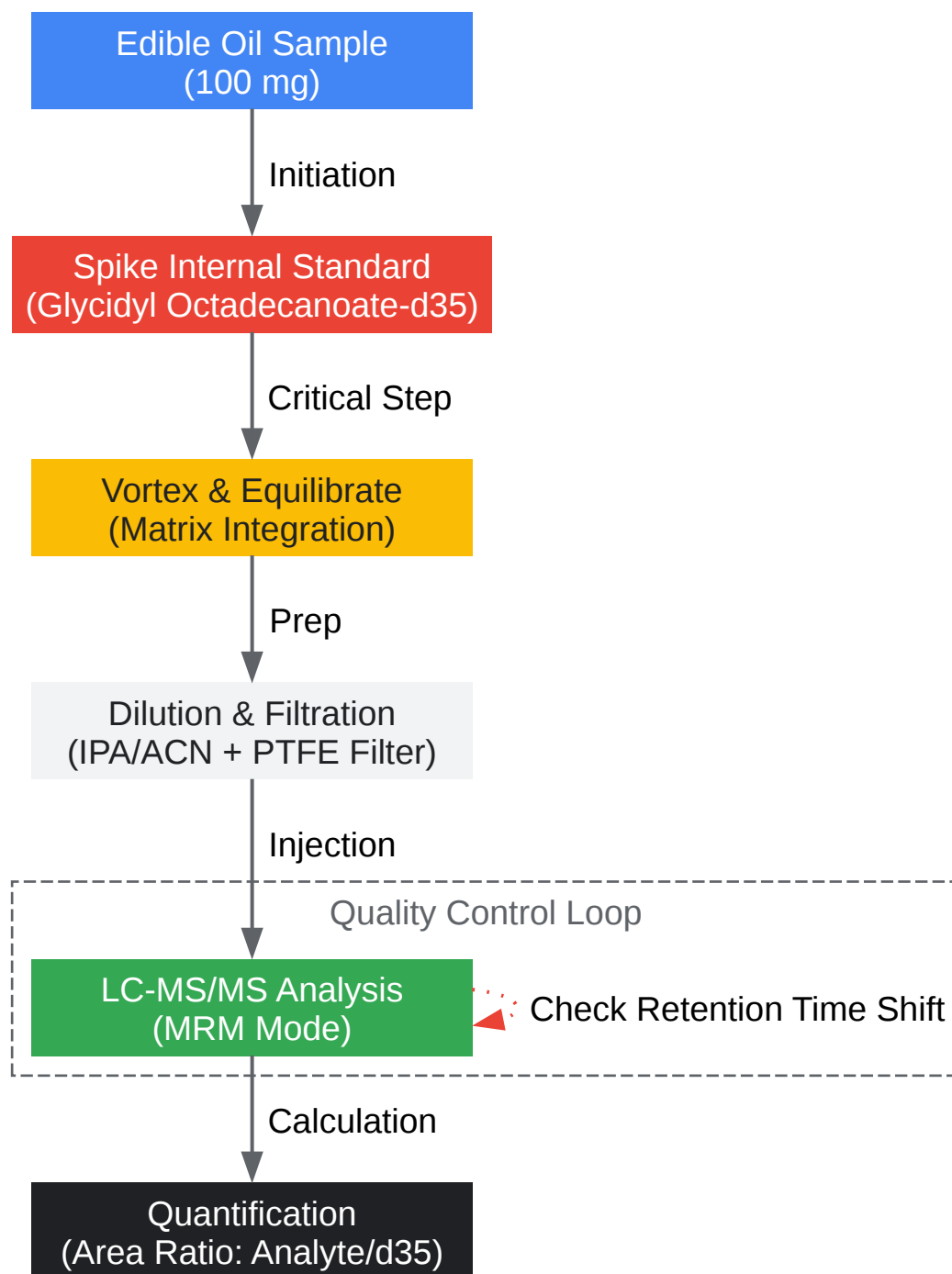
- Internal Standard (IS): Glycidyl Octadecanoate-d35 (10 µg/mL in Acetone).
- Mobile Phase A: Methanol/Water (90:10) + 1mM Ammonium Formate.
- Mobile Phase B: Isopropanol/Acetonitrile (50:50) + 1mM Ammonium Formate.

Step-by-Step Methodology:

- Weighing: Weigh 100 mg of oil sample into a 10 mL glass centrifuge tube.
- Spiking (Critical Step): Add 50 µL of IS solution. Vortex for 30 seconds to ensure equilibration of the label with the lipid matrix.
- Dissolution: Dilute to 10 mL with Isopropanol/Acetonitrile (1:1).
- Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber HPLC vial.
- LC-MS/MS Analysis: Inject 5 µL onto a C18 column.
  - Transition (Target):  $m/z$  358.3  $[M+NH_4]^+$  → 341.3 (Loss of  $NH_3$ ).
  - Transition (IS - d35):  $m/z$  393.6  $[M+NH_4]^+$  → 376.6 (Loss of  $NH_3$ ).

## Workflow Visualization

The following diagram illustrates the logical flow of the IDMS protocol, highlighting the critical control points for data integrity.



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Figure 1: Analytical workflow for the quantification of Glycidyl Esters using Glycidyl Octadecanoate-d35 as an Internal Standard.

## Synthesis Route & Causality

Understanding the synthesis helps in troubleshooting impurity profiles. Glycidyl Octadecanoate-d35 is typically synthesized via the esterification of Stearic Acid-d35 with Glycidol (or Epichlorohydrin followed by ring closure).

- Reaction:
- Impurity Note: If the reaction conditions are too acidic, the epoxide ring may open, leading to mono-stearin-d35. High-purity standards (>98%) are purified via flash chromatography on silica gel to remove these ring-opened byproducts.

## References

- Pharmaffiliates. (n.d.). **Glycidyl Stearate-d35** (CAS No: 1246820-60-9).[1][2] Retrieved from [\[Link\]](#)
- American Oil Chemists' Society (AOCS). (2013). Official Method Cd 29c-13: Determination of Glycidyl Fatty Acid Esters in Edible Oils. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62642, Glycidyl stearate (Parent Compound). Retrieved from [\[Link\]](#)[3]

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## Sources

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